molecular formula C34H34N4O2 B12807623 N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine CAS No. 67047-17-0

N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine

Cat. No.: B12807623
CAS No.: 67047-17-0
M. Wt: 530.7 g/mol
InChI Key: FLTPBXAPYZIIEV-UHFFFAOYSA-N
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Description

N,N’-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine: is a complex organic compound with the molecular formula C34H34N4O2 It is characterized by the presence of two acridine moieties linked by a hexane-1,6-diamine chain, with methoxy groups attached to the acridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with hexane-1,6-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods: While specific industrial production methods for N,N’-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the acridine rings.

    Oxidation and Reduction: The acridine moieties can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can form condensation products with other reactive species.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction can produce dihydroacridine derivatives .

Scientific Research Applications

N,N’-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This intercalation is facilitated by the planar structure of the acridine moieties, which allows them to slide between the base pairs of the DNA helix .

Comparison with Similar Compounds

  • N,N’-bis(6-chloro-2-methoxyacridin-9-yl)hexane-1,6-diamine
  • N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexane-1,6-diamine
  • N,N’-dicinnamylidene-1,6-hexanediamine

Comparison: N,N’-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine is unique due to the presence of methoxy groups on the acridine rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets .

Properties

CAS No.

67047-17-0

Molecular Formula

C34H34N4O2

Molecular Weight

530.7 g/mol

IUPAC Name

N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine

InChI

InChI=1S/C34H34N4O2/c1-39-23-15-17-27-31(21-23)37-29-13-7-5-11-25(29)33(27)35-19-9-3-4-10-20-36-34-26-12-6-8-14-30(26)38-32-22-24(40-2)16-18-28(32)34/h5-8,11-18,21-22H,3-4,9-10,19-20H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

FLTPBXAPYZIIEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NCCCCCCNC4=C5C=CC(=CC5=NC6=CC=CC=C64)OC

Origin of Product

United States

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